Methyl 2-(4-fluorophenyl)-2-oxoacetate

Enzyme kinetics Benzoylformate decarboxylase Substrate specificity

Methyl 2-(4-fluorophenyl)-2-oxoacetate (CAS 156276-23-2) is a fluorinated α-keto ester of the benzoylformate class, with molecular formula C₉H₇FO₃ and molecular weight 182.15 g·mol⁻¹. It serves as a versatile synthetic intermediate, notably in the preparation of the antiemetic drug Aprepitant, and as a building block for photoinitiator development.

Molecular Formula C9H7FO3
Molecular Weight 182.15
CAS No. 156276-23-2
Cat. No. B2757314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-fluorophenyl)-2-oxoacetate
CAS156276-23-2
Molecular FormulaC9H7FO3
Molecular Weight182.15
Structural Identifiers
SMILESCOC(=O)C(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C9H7FO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5H,1H3
InChIKeyQQJWGLFEBYVMLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(4-fluorophenyl)-2-oxoacetate (CAS 156276-23-2): Core Identity and Procurement-Relevant Properties


Methyl 2-(4-fluorophenyl)-2-oxoacetate (CAS 156276-23-2) is a fluorinated α-keto ester of the benzoylformate class, with molecular formula C₉H₇FO₃ and molecular weight 182.15 g·mol⁻¹ . It serves as a versatile synthetic intermediate, notably in the preparation of the antiemetic drug Aprepitant, and as a building block for photoinitiator development . The compound features a 4-fluorophenyl group adjacent to an α-keto ester moiety, imparting distinct electronic and steric properties relative to non-halogenated or differently substituted analogs [1].

Why Methyl 2-(4-fluorophenyl)-2-oxoacetate Cannot Be Swapped with Unsubstituted or Ethyl Ester Analogs


Direct substitution of methyl 2-(4-fluorophenyl)-2-oxoacetate with methyl benzoylformate (the non-fluorinated parent) or with ethyl 2-(4-fluorophenyl)-2-oxoacetate (the ethyl ester homolog) is not scientifically valid. The 4-fluoro substituent alters the electron density of the aromatic ring, which directly impacts both photophysical properties (λₘₐₓ shift, molar extinction coefficient changes) and enzyme-substrate recognition kinetics [1]. Furthermore, the methyl ester group confers distinct volatility and reactivity profiles compared to the ethyl ester, affecting both synthetic handling (e.g., boiling point, flash point) and downstream reaction outcomes [2]. These differences are quantifiable and can lead to failure in synthetic campaigns or erroneous biological conclusions if an unverified analog is used as a drop-in replacement [3].

Quantitative Differentiation of Methyl 2-(4-fluorophenyl)-2-oxoacetate Against Key Comparators


Enzyme Substrate Kinetics: 4-Fluorobenzoylformate vs. Benzoylformate with Benzoylformate Decarboxylase

The 4-fluoro substituent significantly modifies the kinetic profile of the compound when acting as a substrate for benzoylformate decarboxylase. The fluorinated analogue (as the free acid, 4-fluorobenzoylformate) exhibits a Km of 190 µM and a turnover number (k_cat) of 20 s⁻¹, whereas the unsubstituted benzoylformate (parent compound) shows a Km of 340 µM and k_cat of 81 s⁻¹ [1]. This represents a 1.8-fold lower Km (tighter binding) and a 4-fold lower turnover number for the fluorinated substrate, indicating that fluorine substitution alters both binding affinity and catalytic processing efficiency [1].

Enzyme kinetics Benzoylformate decarboxylase Substrate specificity

Photoinitiator Performance: Fluorinated Glyoxylate Derivatives vs. Non-Fluorinated Methyl Benzoylformate (MBF)

Fluorinated glyoxylate derivatives, specifically dimethyl 1,4-dibenzoylformate (DM-BD-F), demonstrate superior photoinitiation efficiency compared to the non-fluorinated benchmark methyl benzoylformate (MBF). In a 2021 study by Sun and coworkers, DM-BD-F produced twice the number of initiating radicals as nine other non-fluorinated glyoxylate structures, enabling efficient free radical polymerization of acrylate monomers under LED irradiation at 405 nm [1]. The same study demonstrated that fluorinated MBF derivatives achieved a polymer cure depth of 6.5 cm within 30 seconds under 405 nm LED exposure, a performance metric directly tied to the fluorinated motif's weak absorption at this wavelength, which permits deeper light penetration [1].

Photoinitiator LED photopolymerization Deep-layer curing

Physicochemical Property Differentiation: Boiling Point and Density vs. Methyl Benzoylformate and Ethyl Homolog

Methyl 2-(4-fluorophenyl)-2-oxoacetate occupies a distinct physicochemical space that separates it from both the non-fluorinated methyl benzoylformate (MBF) and the ethyl ester homolog. The boiling point of the target compound is expected to be higher than the ethyl ester (which boils at 117–118 °C at 7 mmHg [1]) but lower than the non-fluorinated methyl ester (boiling point 246–248 °C at 760 mmHg [2]). Density measurements further differentiate these compounds: the fluorinated methyl ester has a predicted LogP of 1.18 [3], whereas the non-fluorinated MBF has a density of 1.155 g/mL at 25 °C [2] and the ethyl 4-fluoro analog has a density of 1.199 g/mL [1]. These differences in volatility and density directly impact synthetic handling, purification methods, and formulation compatibility.

Physicochemical properties Boiling point Density Volatility

Synthetic Intermediate Specificity: Role in Aprepitant Synthesis vs. Non-Fluorinated or Ethyl Ester Alternatives

Methyl 2-(4-fluorophenyl)-2-oxoacetate is the preferred starting material for constructing the (S)-3-(4-fluorophenyl)morpholin-2-one chiral intermediate in the commercial synthesis of Aprepitant (Emend®), an NK-1 receptor antagonist [1]. The presence of the 4-fluorophenyl group is essential and cannot be replaced by a 4-chlorophenyl or unsubstituted phenyl ring, as the fluorine atom is a critical pharmacophoric element for NK-1 receptor binding . Additionally, the methyl ester is specifically required over the ethyl ester for favorable cyclization kinetics with morpholine derivatives to form the morpholinone ring system [1]. The non-fluorinated methyl benzoylformate would lead to a des-fluoro Aprepitant analog with drastically reduced receptor affinity, while the ethyl ester would alter the transesterification/cyclization reaction pathway.

Pharmaceutical intermediate Aprepitant NK-1 antagonist Chiral synthesis

Validated Application Scenarios for Methyl 2-(4-fluorophenyl)-2-oxoacetate Based on Differential Evidence


Pharmaceutical Intermediate for Aprepitant (NK-1 Antagonist) Synthesis

This compound is the designated starting material for constructing the chiral (S)-3-(4-fluorophenyl)morpholin-2-one intermediate in the approved synthesis of Aprepitant [1]. Process chemistry teams developing generic Aprepitant or related NK-1 antagonists must source this specific fluorinated methyl ester to ensure fidelity to the validated synthetic route. The 4-fluorophenyl motif is a non-negotiable pharmacophore for NK-1 receptor binding, and the methyl ester is required for efficient morpholine cyclization.

Development of Fluorinated Norrish Type I Photoinitiators for LED Deep-Layer Curing

Fluorinated glyoxylate derivatives built from this scaffold exhibit twice the radical generation efficiency of non-fluorinated methyl benzoylformate (MBF) analogs under 405 nm LED irradiation, enabling deep-layer photopolymerization with cure depths reaching 6.5 cm in 30 seconds [2]. R&D groups formulating UV-curable coatings, 3D printing resins, or dental materials can leverage this compound as a precursor to high-performance, low-yellowing photoinitiators.

Enzyme Kinetics Studies with Benzoylformate Decarboxylase

The compound, hydrolyzed to its free acid (4-fluorobenzoylformate), serves as a mechanistically informative substrate for thiamine diphosphate-dependent benzoylformate decarboxylase, displaying a Km of 190 µM and k_cat of 20 s⁻¹ [3]. These values differ substantially from the non-fluorinated natural substrate (Km 340 µM, k_cat 81 s⁻¹), making the fluorinated analog a valuable tool for probing electronic effects on enzyme binding and catalysis.

Synthesis of Fluorinated Chemical Biology Probes and Bioisostere Libraries

The 4-fluorophenyl group is a classic bioisostere used to modulate metabolic stability and binding affinity in drug discovery. This compound provides a ready entry point for synthesizing diverse fluorinated probe molecules, where the α-keto ester handle allows further derivatization (e.g., reductive amination, Grignard addition, or hydrolysis) while retaining the critical 4-fluorophenyl pharmacophore .

Quote Request

Request a Quote for Methyl 2-(4-fluorophenyl)-2-oxoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.